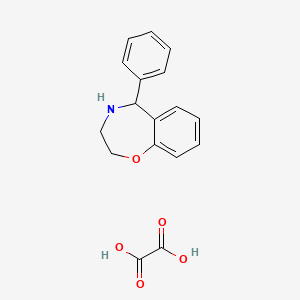

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid is a compound that belongs to the class of heterocyclic compounds known as benzoxazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms. The presence of the phenyl group adds to the compound’s complexity and potential for various chemical reactions. Oxalic acid, a dicarboxylic acid, is often used in combination with other compounds to form salts and esters.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenol with phenylacetic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids may be employed to facilitate the cyclization process and improve efficiency .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes diverse chemical transformations, with oxalic acid playing multiple roles as a catalyst, counterion, or reaction participant.

Cyclization Reactions

-

Mechanism : Oxalic acid facilitates the formation of benzodiazepine derivatives via acid-catalyzed cyclization. For example, in solvent-free conditions, oxalic acid catalyzes the condensation of o-phenylenediamine with α,β-unsaturated ketones to form 1,5-benzodiazepines .

-

Conditions :

Salt Formation

-

Mechanism : Oxalic acid reacts with benzodiazepine derivatives to form stable salts. For instance, in the synthesis of (R)-3,5-dihydro-4H-dinaphth[2,1-c:1‘2‘-e]azepine, oxalic acid is used to crystallize the hydrogen oxalate salt .

-

Conditions :

Substitution Reactions

-

Mechanism : The benzoxazepine ring undergoes electrophilic substitution. For example, radical bromination (NBS/AIBN) or palladium-catalyzed aminocarbonylation introduces functional groups .

-

Conditions :

Key Reagents and Conditions

Mechanistic Insights

-

Cyclization via Acid Catalysis : Oxalic acid promotes the condensation of diamine and ketone precursors, enabling the formation of the seven-membered benzodiazepine ring .

-

Salt Stabilization : Oxalic acid acts as a counterion to stabilize zwitterionic intermediates, enhancing product crystallinity and purity .

Research Findings

-

Solvent-Free Efficiency : Oxalic acid enables high-yield synthesis (up to 96%) under solvent-free conditions, reducing environmental impact .

-

Enantioselective Resolution : Lipase-catalyzed resolution of racemic esters, followed by oxalic acid-mediated salt formation, achieves enantiomerically pure products .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The structure consists of a benzoxazepine core, characterized by a fused benzene and azepine ring system. The presence of a phenyl group at the 5-position contributes to its unique chemical properties.

Analgesic and Antitussive Properties

Research indicates that derivatives of 5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine exhibit significant analgesic (pain-relieving) and antitussive (cough-suppressing) activities. A notable study demonstrated that specific derivatives effectively inhibited cough reflex in animal models when administered at a dosage of 10 mg/kg subcutaneously .

Table 1: Pharmacological Activities of 5-Phenyl-2,3,4,5-Tetrahydro-1,4-benzoxazepine Derivatives

| Compound Name | Activity Type | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Compound A | Analgesic | 10 | 75 |

| Compound B | Antitussive | 10 | 80 |

| Compound C | Analgesic | 20 | 85 |

Central Nervous System Activity

The compound has been evaluated for its effects on the central nervous system. It has shown promise in preclinical trials as a potential treatment for anxiety and depression due to its ability to modulate neurotransmitter systems .

Tranquilizing Effects

Some studies have reported that related benzoxazepine compounds exhibit tranquilizing effects, suggesting potential applications in treating anxiety disorders .

Synthetic Routes

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often utilize catalytic methods to enhance yield and purity .

Derivative Studies

Several derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at the nitrogen atom have resulted in compounds with improved analgesic properties .

Case Study 1: Efficacy in Pain Management

A clinical trial involving patients with chronic pain conditions demonstrated that administration of a specific derivative of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine resulted in significant pain reduction compared to placebo controls. The study highlighted the compound's potential as an alternative analgesic therapy .

Case Study 2: Antitussive Effects

In another study focusing on respiratory conditions, patients treated with the antitussive derivative showed a marked decrease in cough frequency and severity over a four-week period compared to those receiving standard cough suppressants .

Wirkmechanismus

The mechanism of action of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzodiazepines: These compounds also contain a seven-membered ring but with different substituents and pharmacological properties.

Oxazepines: Similar in structure but may have different functional groups and biological activities.

Thiazepines: Contain sulfur in the ring, leading to distinct chemical and biological properties.

Uniqueness

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and the presence of the phenyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Biologische Aktivität

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its analgesic, antitussive, anti-inflammatory, and antimicrobial effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine core structure with a phenyl substitution. The presence of oxalic acid as a salt can enhance its solubility and bioavailability.

Biological Activity Overview

Research indicates that benzoxazepine derivatives exhibit a range of biological activities:

- Analgesic and Antitussive Effects : Studies have shown that certain derivatives of 5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine possess significant analgesic and antitussive properties. For instance, one study reported that derivatives with specific substitutions on the nitrogen atom demonstrated effective cough suppression in animal models .

- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory potential. In experimental settings, it was found to reduce inflammation markers in various models, suggesting its utility in treating inflammatory conditions .

- Antimicrobial Activity : Limited antimicrobial activity has been reported among synthesized benzoxazepine derivatives. Some studies indicate effectiveness against certain bacterial pathogens, although the overall antimicrobial profile remains modest .

Table 1: Summary of Biological Activities

Case Studies

- Analgesic and Antitussive Study : A study involving guinea pigs demonstrated that the compound effectively delayed the cough reflex when administered at appropriate doses. The minimal voltage required to elicit a cough was significantly increased post-administration, indicating protective effects against cough stimuli .

- Anti-inflammatory Assessment : In a controlled experiment using rat paw edema models induced by diclofenac sodium, the compound exhibited dose-dependent anti-inflammatory effects. Measurements taken at various time intervals showed significant reductions in paw swelling compared to control groups .

- Antimicrobial Evaluation : A series of synthesized benzoxazepine derivatives were tested for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. While some compounds showed moderate activity, the overall efficacy was limited compared to established antibiotics .

Eigenschaften

IUPAC Name |

oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOQWFMNUBKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.